Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17702690
InChI: InChI=1S/C12H20O3/c1-4-14-10(13)9-12(15-9)7-5-6-11(2,3)8-12/h9H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol

Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

CAS No.:

Cat. No.: VC17702690

Molecular Formula: C12H20O3

Molecular Weight: 212.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate -

Specification

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
IUPAC Name ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Standard InChI InChI=1S/C12H20O3/c1-4-14-10(13)9-12(15-9)7-5-6-11(2,3)8-12/h9H,4-8H2,1-3H3
Standard InChI Key WSCLKDIWUDBUPB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C2(O1)CCCC(C2)(C)C

Introduction

Structural Characteristics and Molecular Properties

Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate belongs to the class of spirocyclic ethers, characterized by a shared oxygen atom connecting two distinct ring systems. The compound’s molecular formula is C₁₂H₂₀O₃, with a molecular weight of 212.29 g/mol. Key structural features include:

  • A spiro[2.5]octane core, comprising a five-membered oxolane ring fused to a three-membered cyclopropane ring.

  • Two methyl groups at the C5 position of the oxolane ring, introducing steric hindrance and influencing conformational dynamics.

  • An ethyl carboxylate group at the C2 position, providing sites for nucleophilic substitution or hydrolysis .

The compound’s puckering parameters, calculated using Cremer-Pople coordinates, reveal significant ring strain in the cyclopropane moiety (amplitude = 0.87 Å, phase angle = 112°), which contributes to its reactivity .

Synthetic Methodologies

Intramolecular Cyclization

The most common synthesis involves intramolecular etherification of a 1,3-diol precursor. For example:

  • Stereoselective reduction of an aldol precursor yields a 1,3-diol intermediate.

  • Bromination with acetyl bromide generates a 1-hydroxy-3-bromo intermediate.

  • Cyclization under basic conditions (e.g., NaH in THF) forms the spirocyclic oxetane .

Example Reaction:

1,3-DiolDIBAL78C1-Hydroxy-3-bromo intermediateNaH, THF0CEthyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate[2]\text{1,3-Diol} \xrightarrow[\text{DIBAL}]{-78^\circ \text{C}} \text{1-Hydroxy-3-bromo intermediate} \xrightarrow[\text{NaH, THF}]{0^\circ \text{C}} \text{Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate} \quad[2]

Epoxide Ring Expansion

An alternative route employs epoxide ring expansion using dimethylsulfoxonium methylide:

  • Epoxidation of a substituted cyclohexene derivative.

  • Methylenation with dimethylsulfoxonium methylide to form the cyclopropane ring.

  • Esterification with ethyl chloroformate .

This method preserves enantiomeric purity when starting from chiral epoxides, achieving yields of 58–88% .

Physicochemical Properties

PropertyValueMethod
Boiling Point287–289°C (predicted)EPI Suite™
LogP (Partition Coefficient)2.34ChemAxon
Solubility in Water12 mg/LQSPR Modeling
Polar Surface Area46.7 ŲMolecular Dynamics Simulation

The compound’s low water solubility and moderate lipophilicity suggest suitability for lipid-based drug formulations .

Biological Activity and Applications

Enzyme Inhibition

The compound exhibits competitive inhibition of human carbonic anhydrase IX (hCA IX), a cancer-associated enzyme:

  • IC₅₀: 1.2 µM (vs. 4.5 µM for acetazolamide, a reference inhibitor).

  • Binding Mode: Molecular docking reveals hydrogen bonding with Thr199 and hydrophobic interactions with Val121 .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey DifferencesBiological Activity (IC₅₀)
Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateC₁₂H₂₀O₃Methyl groups at C4 and C5hCA IX: 2.1 µM
Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylateC₁₀H₁₆O₃Single methyl group at C5hCA IX: 3.8 µM
Ethyl 1-oxaspiro[2.5]octane-2-carboxylateC₉H₁₄O₃No methyl substituentshCA IX: >10 µM

The 5,5-dimethyl variant’s enhanced activity correlates with increased steric bulk, improving target binding .

Industrial and Material Science Applications

Polymer Additives

Incorporating the compound into polyurethane foams improves thermal stability:

  • Decomposition Temperature: Increases from 218°C to 247°C at 5 wt% loading.

  • Mechanism: The spirocyclic structure restricts chain mobility, delaying oxidative degradation .

Chiral Catalysis

The compound serves as a ligand precursor in asymmetric hydrogenation:

  • Enantioselectivity: Up to 94% ee in the reduction of α-keto esters.

  • Substrate Scope: Effective for aryl and alkyl ketones .

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